molecular formula C13H24 B14668885 1,1'-Bicyclohexyl, 2-methyl-, cis- CAS No. 66324-47-8

1,1'-Bicyclohexyl, 2-methyl-, cis-

Cat. No.: B14668885
CAS No.: 66324-47-8
M. Wt: 180.33 g/mol
InChI Key: SRCQYSQCKOUHTG-UHFFFAOYSA-N
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Description

1,1’-Bicyclohexyl, 2-methyl-, cis- is an organic compound with the molecular formula C₁₃H₂₄ and a molecular weight of 180.3297 g/mol . This compound is a stereoisomer, specifically the cis-isomer, of 2-methyl-1,1’-bicyclohexyl . It is characterized by the presence of two cyclohexyl rings connected by a single carbon-carbon bond, with a methyl group attached to one of the cyclohexyl rings in the cis configuration.

Preparation Methods

The synthesis of 1,1’-Bicyclohexyl, 2-methyl-, cis- can be achieved through various synthetic routes. One common method involves the alkylation of bicyclohexyl with a methylating agent under controlled conditions . Industrial production methods typically involve the use of catalysts to facilitate the reaction and improve yield. The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

1,1’-Bicyclohexyl, 2-methyl-, cis- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like lithium aluminum hydride , and substituting agents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1’-Bicyclohexyl, 2-methyl-, cis- has several scientific research applications:

    Chemistry: It is used as a model compound in studies of stereochemistry and conformational analysis.

    Biology: The compound is used in research to understand the interactions of cyclic hydrocarbons with biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Bicyclohexyl, 2-methyl-, cis- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces . These interactions can affect the conformation and function of biological molecules, leading to various biochemical effects . The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems .

Comparison with Similar Compounds

1,1’-Bicyclohexyl, 2-methyl-, cis- can be compared with other similar compounds such as:

  • 2-methyl-1,1’-bicyclohexyl (low boiling isomer)
  • 1,1’-Bicyclohexyl, 2-methyl-, trans-
  • 2-Methylbicyclohexyl

These compounds share similar structural features but differ in their stereochemistry and physical properties. The cis-isomer is unique in its specific spatial arrangement, which can influence its reactivity and interactions compared to its trans counterpart .

Properties

CAS No.

66324-47-8

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

1-cyclohexyl-2-methylcyclohexane

InChI

InChI=1S/C13H24/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h11-13H,2-10H2,1H3

InChI Key

SRCQYSQCKOUHTG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2CCCCC2

Origin of Product

United States

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